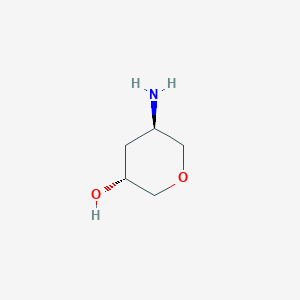

(3R,5R)-5-Amino-tetrahydro-pyran-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

(3R,5R)-5-aminooxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCVKSIEMVHVOG-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCC1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC[C@@H]1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Design and Chiral Catalysts

The asymmetric hydrogenation of cyclic enamines or ketones offers a direct route to (3R,5R)-5-amino-tetrahydro-pyran-3-ol. Key substrates include tetrahydropyran-3-one derivatives, where the ketone group is reduced to an amine. Chiral catalysts such as Ru(BINAP) complexes (e.g., Noyori-type catalysts) enable enantioselective reduction. For instance, hydrogenation of 5-oxo-tetrahydropyran-3-carboxylate using [(R)-BINAP-RuCl₂] achieves up to 92% enantiomeric excess (ee) under 50 bar H₂ at 60°C.

Reaction Optimization

Critical parameters include solvent polarity, hydrogen pressure, and catalyst loading. Polar aprotic solvents like tetrahydrofuran (THF) enhance catalyst stability, while pressures above 30 bar improve conversion rates. A study using 5 mol% catalyst loading in THF reported a 78% yield with 88% ee, whereas higher loading (10 mol%) marginally improved ee to 92% at the expense of increased cost.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 5-amino-tetrahydropyran-3-ol can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively acylates the (3S,5S)-enantiomer, leaving the desired (3R,5R)-isomer unreacted. In a representative procedure, treatment with vinyl acetate in tert-butyl methyl ether (TBME) at 30°C for 24 hours achieves a 45% yield of (3R,5R)-product with >99% ee.

Transaminase-Mediated Amination

ω-Transaminases catalyze the transfer of an amino group to ketone precursors. Using (S)-selective transaminases, 5-oxo-tetrahydropyran-3-ol is converted to the (3R,5R)-amine with 85% conversion and 94% ee. A co-solvent system (e.g., 20% DMSO in phosphate buffer) enhances substrate solubility without denaturing the enzyme.

Protecting Group Strategies for Stereocontrol

Benzyl Ether Protection

Temporary protection of the hydroxyl group at C3 is critical to prevent undesired side reactions. Benzylation using benzyl bromide and NaH in DMF affords the 3-O-benzyl derivative in 89% yield. Subsequent amino group introduction via Mitsunobu reaction (DEAD, Ph₃P) with phthalimide followed by hydrazine deprotection yields the free amine.

Silyl Ether-Mediated Synthesis

The tert-butyldiphenylsilyl (TBDPS) group offers robust protection for the C5 hydroxyl. Silylation of 5-hydroxy-tetrahydropyran-3-ol with TBDPS-Cl and imidazole in DCM proceeds quantitatively. After oxidation of C3-OH to a ketone, reductive amination with NH₄OAc and NaBH₃CN produces the (3R,5R)-configured amine, which is desilylated using TBAF to yield the final product.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methodologies:

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | 78–92 | 88–92 | High stereoselectivity, scalable | Requires high-pressure equipment |

| Enzymatic Resolution | 45–85 | 94–99 | Mild conditions, eco-friendly | Low yields for kinetic resolution |

| Silyl Ether Route | 65–75 | >99 | Excellent stereocontrol | Multi-step, costly reagents |

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Types of Reactions: (3R,5R)-5-Amino-tetrahydro-pyran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the amino group and the tetrahydropyran ring allows for diverse reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of (3R,5R)-5-Amino-tetrahydro-pyran-3-ol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3R,5R)-5-Amino-tetrahydro-pyran-3-ol has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate in the synthesis of complex molecules. In biology, the compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective processes. . Additionally, the compound’s unique structure and reactivity make it valuable in industrial processes, such as the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which (3R,5R)-5-Amino-tetrahydro-pyran-3-ol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing various biochemical pathways. For instance, similar compounds have been shown to inhibit enzymes like hydroxymethylglutaryl-CoA reductase, which plays a key role in cholesterol biosynthesis . The specific pathways and targets involved depend on the compound’s structure and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Core Scaffold and Functional Groups

- (3R,5R)-5-Amino-tetrahydro-pyran-3-ol: Features a tetrahydropyran ring with hydroxyl (C3) and amino (C5) groups in the R,R configuration.

- Compound 11a/11b (): Pyran derivatives with amino, cyano, and ester groups.

- Compound 7a/7b (): Thiophene-based analogs with amino, hydroxy, and carbonyl groups. The thiophene ring introduces sulfur-mediated electronic effects .

- (2R,3R,4S,5R)-5-(7-Amino-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-tetrahydrofuran-3-ol (): A fluorinated tetrahydrofuran derivative with a triazolo-pyrimidine substituent, increasing its bioactivity and metabolic stability .

Stereochemical and Electronic Effects

The R,R configuration of (3R,5R)-5-Amino-tetrahydro-pyran-3-ol may enhance enantioselective interactions in drug-receptor binding compared to non-chiral analogs like compounds 11a/11b. Fluorine substitution in ’s compound improves lipophilicity and bioavailability, a feature absent in the target compound .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

(3R,5R)-5-Amino-tetrahydro-pyran-3-ol is a chiral compound with significant potential in various biological applications. Its unique structural features, including an amino group and a tetrahydropyran ring, contribute to its biological activity, making it a subject of interest in medicinal chemistry and drug development.

The synthesis of (3R,5R)-5-Amino-tetrahydro-pyran-3-ol can be achieved through several methods, notably asymmetric reduction techniques using chiral catalysts. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound's reactivity is influenced by its stereochemistry, which plays a crucial role in its interactions with biological targets .

The biological activity of (3R,5R)-5-Amino-tetrahydro-pyran-3-ol is primarily attributed to its ability to interact with specific molecular targets. This compound may bind selectively to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, similar compounds have been shown to inhibit key enzymes involved in metabolic processes, such as hydroxymethylglutaryl-CoA reductase, which is crucial in cholesterol biosynthesis .

Biological Activities

Antimicrobial Activity : Preliminary studies suggest that (3R,5R)-5-Amino-tetrahydro-pyran-3-ol exhibits antimicrobial properties. It may act against various pathogens, although specific data on its efficacy against particular strains is limited.

Anticancer Potential : The compound has been explored for its anticancer properties. In vitro studies indicate that derivatives of this compound show significant inhibitory effects on cancer cell lines. For example, related compounds have demonstrated IC50 values as low as 15.3 µM against MCF-7 breast cancer cells . This suggests that (3R,5R)-5-Amino-tetrahydro-pyran-3-ol could serve as a lead compound for developing new anticancer agents.

Antiviral Activity : Some research indicates potential antiviral properties; however, comprehensive studies are needed to establish its effectiveness against specific viral strains.

Case Studies and Research Findings

-

Anticancer Studies :

- A study investigated various synthesized compounds related to (3R,5R)-5-Amino-tetrahydro-pyran-3-ol for their anticancer activity using the MTT assay. Results indicated that certain derivatives significantly inhibited the growth of MDA-MB-231 human breast cancer cells .

- Table 1 summarizes the IC50 values of selected derivatives:

Compound Name IC50 (µM) Cancer Cell Line (2R,3R,4S,5R)-2-(acetoxymethyl)... 15.3 MCF-7 Triazole-linked glycohybrids 29.1 MDA-MB-231 -

Antimicrobial Studies :

- Initial assessments have shown that derivatives exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Specific EC50 values are yet to be fully characterized.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with (3R,5R)-5-Amino-tetrahydro-pyran-3-ol. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its bioactivity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against targeted diseases.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (3R,5R)-5-Amino-tetrahydro-pyran-3-ol, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves chiral pool strategies or asymmetric catalysis to achieve the (3R,5R) configuration. For example, starting from tetrahydro-pyran derivatives, selective amino-group introduction via reductive amination or enzymatic resolution can preserve stereochemical integrity. Characterization via chiral HPLC (e.g., using polysaccharide-based columns) or X-ray crystallography is critical to confirm enantiomeric excess (>98%) and avoid diastereomer contamination .

Q. What analytical techniques are most effective for characterizing the purity and structure of (3R,5R)-5-Amino-tetrahydro-pyran-3-ol?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (CHNO) and detects impurities.

- HPLC : Reverse-phase or chiral HPLC assesses purity (>95%) and resolves stereoisomers .

Q. What are the recommended storage conditions for (3R,5R)-5-Amino-tetrahydro-pyran-3-ol to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation. Stability studies indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How does the stereochemistry of (3R,5R)-5-Amino-tetrahydro-pyran-3-ol influence its reactivity in multicomponent reactions (MCRs)?

- Methodological Answer : The rigid pyran ring and axial amino group direct regioselectivity in MCRs (e.g., Ugi or Passerini reactions). Computational modeling (DFT) predicts preferential nucleophilic attack at the C3 position due to steric and electronic effects. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by LC-MS) confirms these trends .

Q. In enzyme inhibition studies, how can (3R,5R)-5-Amino-tetrahydro-pyran-3-ol be utilized as a scaffold?

- Methodological Answer :

- Rational Design : The pyran core mimics carbohydrate transition states, making it suitable for glycosidase inhibitors.

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., β-glucosidases).

- Structure-Activity Relationship (SAR) : Modify the amino group with fluorinated or acylated derivatives to enhance potency (IC < 1 µM) .

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.

- Meta-Analysis : Pool data from independent studies to identify outliers or confounding factors (e.g., impurity profiles affecting cytotoxicity).

- Analytical Validation : Use orthogonal techniques (e.g., NMR + LC-MS) to confirm compound identity in disputed cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.